Aspalathin

Description

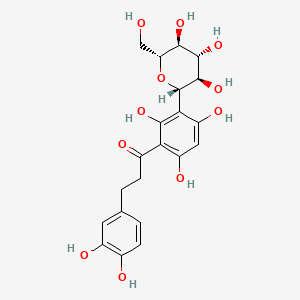

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c22-7-14-17(28)19(30)20(31)21(32-14)16-13(27)6-12(26)15(18(16)29)10(24)4-2-8-1-3-9(23)11(25)5-8/h1,3,5-6,14,17,19-23,25-31H,2,4,7H2/t14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPUQYKWJRESOC-VJXVFPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726949 | |

| Record name | (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-43-6 | |

| Record name | Aspalathin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6027-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Aspalathin: Chemical Structure, Properties, and Biological Activities

Abstract

This compound, a C-glucosyl dihydrochalcone unique to the South African rooibos plant (Aspalathus linearis), has garnered significant scientific interest for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its extraction, quantification, and biological evaluation are presented, alongside visualizations of its molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this promising natural compound.

Chemical Structure and Identification

This compound is chemically known as 3-(3,4-Dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one.[4] It is a member of the dihydrochalcone class of flavonoids, characterized by a C-glycosidic bond linking a glucose molecule to the A-ring of the dihydrochalcone backbone.[5][6] This C-glycosidic linkage confers greater stability to the molecule compared to more common O-glycosides.

| Identifier | Value | Reference |

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one | [4] |

| Molecular Formula | C₂₁H₂₄O₁₁ | [1][4][5] |

| SMILES | C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O)O)O)O | [4] |

| CAS Number | 6027-43-6 | [5][6][7] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Weight | 452.41 g/mol | [1][4][8] |

| Melting Point | 152–154 °C | [1] |

| Solubility | Soluble in water and methanol.[5] High solubility in 0.01 M HCl (pH 2), phosphate-buffered saline (pH 6.5), and Fasted State Simulated Intestinal Fluid (FaSSIF) (pH 6.5).[9][10] | [5][9][10] |

| Log P (predicted) | 2.07 | [1] |

| Log D (pH 7.4) (experimental) | 0.13 | [1][9] |

| Polar Surface Area | 208 Ų | [1][4] |

| Hydrogen Bond Donors | 9 | [1] |

| Hydrogen Bond Acceptors | 11 | [1] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-diabetic, and anti-inflammatory properties.

Antioxidant Activity

This compound is a potent antioxidant, effectively scavenging free radicals.[2] Its antioxidant capacity is attributed to the presence of multiple hydroxyl groups on its aromatic rings.[11] this compound has been shown to be a more potent scavenger of the DPPH radical than some reference antioxidants.[11]

This compound exerts its antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.

Anti-Diabetic Activity

This compound has demonstrated significant anti-diabetic potential in both in vitro and in vivo models.[12][13][14] Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways related to glucose and lipid metabolism.

This compound enhances glucose uptake in skeletal muscle cells and adipocytes, at least in part, by activating AMP-activated protein kinase (AMPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[12][15] Activation of AMPK, a central energy sensor, leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose entry into cells.[13][14] The PI3K/Akt pathway is a key component of insulin signaling, and its activation by this compound contributes to improved insulin sensitivity.[15]

Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways.[8]

This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16] By suppressing NF-κB activation, this compound can attenuate the inflammatory response.

Experimental Protocols

Extraction and Purification of this compound from Aspalathus linearis

A common method for the extraction and purification of this compound involves the following steps:

Quantification of this compound by UHPLC-PDA-MS

An ultra-high-performance liquid chromatography method coupled with photodiode array and mass spectrometry detectors is suitable for the quantification of this compound.[14]

| Parameter | Specification |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.6 µm) |

| Mobile Phase A | Water with 0.05% formic acid |

| Mobile Phase B | Acetonitrile with 0.05% formic acid |

| Gradient | A time-programmed gradient from 10% to 25% B over 30 minutes |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 30 °C |

| Detection | PDA at 288 nm and MS in negative ion mode |

In Vitro Antioxidant Activity Assays

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Add 180 µL of the FRAP reagent to a 96-well plate.

-

Add 20 µL of the this compound solution (or standard/blank) to the wells.

-

Incubate at 37 °C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

Calculate the FRAP value based on a standard curve of FeSO₄.

The ORAC assay measures the antioxidant's ability to quench peroxyl radicals.

-

In a 96-well black microplate, add 25 µL of this compound solution (or standard/blank).

-

Add 150 µL of fluorescein solution (4 µM).

-

Incubate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 25 µL of AAPH solution (240 mM).

-

Measure the fluorescence decay every minute for 60 minutes (excitation at 485 nm, emission at 520 nm).

-

Calculate the area under the curve and compare it to a Trolox standard curve.

In Vitro Anti-Diabetic Activity Assay: Glucose Uptake in L6 Myotubes

This assay measures the effect of this compound on glucose uptake in a skeletal muscle cell line.

-

Culture L6 myoblasts in DMEM with 10% FBS until they reach confluence.

-

Differentiate the myoblasts into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

-

Starve the myotubes in serum-free DMEM for 2 hours.

-

Treat the cells with this compound at various concentrations for 1 hour.

-

Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

-

Wash the cells with ice-cold PBS to stop the uptake.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Normalize the results to the protein concentration.

In Vivo Anti-Diabetic Activity in a Streptozotocin-Induced Diabetic Rat Model

This in vivo model assesses the hypoglycemic effect of this compound.

-

Induce diabetes in male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ) (e.g., 50 mg/kg).

-

Confirm hyperglycemia (blood glucose > 250 mg/dL) after 72 hours.

-

Divide the diabetic rats into groups: diabetic control, this compound-treated (e.g., 10, 20, 40 mg/kg/day, oral gavage), and a positive control (e.g., metformin).

-

Treat the rats for a specified period (e.g., 28 days).

-

Monitor blood glucose levels and body weight regularly.

-

At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and tissues for histopathological examination.

Conclusion

This compound is a unique and promising natural compound with a well-characterized chemical structure and a diverse range of biological activities. Its potent antioxidant, anti-diabetic, and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as Nrf2, AMPK, PI3K/Akt, and NF-κB, make it a compelling candidate for further investigation in the context of metabolic and inflammatory diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound. Further preclinical and clinical studies are warranted to translate these promising findings into tangible health benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive in vitro antidiabetic screening of Aspalathus linearis using a target-directed screening platform and cellomics - Food & Function (RSC Publishing) DOI:10.1039/D0FO02611E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound Protects the Heart against Hyperglycemia-Induced Oxidative Damage by Up-Regulating Nrf2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Protects the Heart against Hyperglycemia-Induced Oxidative Damage by Up-Regulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Optimising the Polyphenolic Content and Antioxidant Activity of Green Rooibos (Aspalathus linearis) Using Beta-Cyclodextrin Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory Effects of this compound and Nothofagin from Rooibos (Aspalathus linearis) In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. Comprehensive in vitro antidiabetic screening of Aspalathus linearis using a target-directed screening platform and cellomics - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. texilajournal.com [texilajournal.com]

- 13. This compound improves hyperglycemia and glucose intolerance in obese diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Isolation of this compound and nothofagin from rooibos (Aspalathus linearis) using high-performance countercurrent chromatography: sample loading and compound stability considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aspalathin Biosynthesis Pathway in Aspalathus linearis

Introduction

Aspalathus linearis (Burm.f.) R. Dahlgren, commonly known as Rooibos, is a leguminous shrub endemic to the Cederberg region of South Africa.[1] It is renowned for its use in producing a caffeine-free herbal tea rich in a unique profile of polyphenols.[2] The principal and most abundant bioactive compound in fresh, unfermented ("green") Rooibos is aspalathin, a C-glucosyl dihydrochalcone.[2][3] this compound is of significant scientific interest due to its potent antioxidant properties and its potential role in mitigating metabolic syndrome.[3][4] During the processing ("fermentation") that gives traditional Rooibos tea its characteristic red-brown color, this compound content is significantly reduced through oxidation.[5][6] This guide provides a detailed technical overview of the this compound biosynthesis pathway, presents key quantitative data, outlines relevant experimental protocols, and illustrates the metabolic and experimental workflows.

The this compound Biosynthesis Pathway

The synthesis of this compound begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism, and culminates in a series of flavonoid-specific enzymatic steps, including a distinctive C-glycosylation event.[7][8]

Part 1: The General Phenylpropanoid Pathway

The pathway commences with the amino acid L-phenylalanine.[7] Three successive enzymatic reactions convert L-phenylalanine into p-Coumaroyl-CoA, the primary precursor for the vast array of flavonoid compounds.[9][10]

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[9]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[9]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A, yielding p-Coumaroyl-CoA.[9]

Part 2: Chalcone and Dihydrochalcone Formation

p-Coumaroyl-CoA serves as the entry point into flavonoid biosynthesis.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. CHS is often a rate-limiting enzyme in the flavonoid pathway.[11]

-

Chalcone Isomerase (CHI): While CHI typically cyclizes naringenin chalcone to the flavanone naringenin, in the this compound pathway, the chalcone structure is retained and modified.

-

Reduction & Hydroxylation: The chalcone undergoes reduction to form a dihydrochalcone backbone. Additional hydroxylation steps are required to produce the specific aglycone precursor to this compound.

Part 3: C-Glycosylation

The final and defining step in this compound biosynthesis is the attachment of a glucose molecule to the dihydrochalcone aglycone via a carbon-carbon bond.

-

C-Glucosyltransferase (CGT): A putative C-glucosyltransferase catalyzes the transfer of glucose from UDP-glucose to the aglycone (2',3,4,4',6'-pentahydroxydihydrochalcone), forming this compound. This C-C bond is highly resistant to enzymatic and acidic hydrolysis, contributing to the compound's stability.[12] A similar enzyme has been successfully used to synthesize the related compound nothofagin from its aglycone, phloretin.[4]

Quantitative Data Presentation

The concentration of this compound and related flavonoids varies significantly between unfermented (green) and fermented (red) Rooibos, highlighting the impact of oxidative processing.

Table 1: Flavonoid Content in Aspalathus linearis (Unfermented vs. Fermented)

| Compound | Unfermented (Green) Rooibos | Fermented (Red) Rooibos | Reference(s) |

| This compound | 49.92 ± 0.80 mg/g | Significantly lower / degraded | [5] |

| 4-12% of dry weight | ~50 times lower than unfermented | [2][5] | |

| 41.2 mg/100 mL (hydroethanolic extract) | - | [13] | |

| Nothofagin | 4.7 mg/100 mL (hydroethanolic extract) | Lower than unfermented | [13] |

| Isoorientin | 3.57 ± 0.18 mg/g | Can be a major compound | [1][5] |

| Orientin | 2.336 mg/g | Can be a major compound | [1][5] |

| Rutin | Present | Present | [5][14] |

| Total Phenolics | 4.58 to 9.85 mg/100 mg | 1.50 to 3.32 mg/100 mg | [1] |

Note: Values can vary based on plant ecotype, harvest time, and extraction method.

Table 2: Gene Expression Changes in H9c2 Cardiomyocytes Treated with this compound

While not native to A. linearis biosynthesis, studies on cell models demonstrate this compound's bioactivity by showing its effect on gene expression. In H9c2 cardiomyocytes exposed to high glucose, this compound treatment led to significant changes in the expression of genes involved in lipid metabolism.

| Gene | Function | Fold Change (High Glucose vs. Control) | Fold Change (High Glucose + this compound vs. High Glucose) | Reference(s) |

| CD36 | Fatty Acid Transporter | +3.7 | Down-regulated | [15] |

| Cpt1b | Carnitine Palmitoyltransferase 1b | +3.3 | Down-regulated | [15] |

| Scd1 | Stearoyl-CoA Desaturase 1 | +5.5 | Suppressed | [15][16] |

| PPARγ | Peroxisome Proliferator-Activated Receptor Gamma | +8.3 | Down-regulated | [16] |

| Srebf1/2 | Sterol Regulatory Element Binding Transcription Factor 1/2 | +3.4 / +2.0 | Down-regulated | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound pathway. The following are representative protocols derived from published literature.

Protocol 1: Quantification of this compound by UHPLC-PDA-MS

This protocol is adapted for the ultra-high-performance liquid chromatography analysis of phenolic compounds in A. linearis.[1]

1. Sample Preparation:

-

Freeze-dry leaves and stems of A. linearis.

-

Grind the dried material into a fine powder.

-

Accurately weigh 100 mg of powder and extract with an appropriate solvent (e.g., 80% methanol) using sonication or vortexing.

-

Centrifuge the extract at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

-

Instrument: UHPLC system with Photodiode Array (PDA) and Mass Spectrometry (MS) detectors.

-

Column: Waters CORTECS UPLC C18 (1.6 µm, 2.1 × 100 mm).[1]

-

Mobile Phase A: Water with 0.05% formic acid.[1]

-

Mobile Phase B: Acetonitrile with 0.05% formic acid.[1]

-

Flow Rate: 0.25 mL/min.[1]

-

Column Temperature: 30 °C.[1]

-

Sample Temperature: 10 °C.[1]

-

Gradient Elution:

-

0–22 min: Hold at 10% B.

-

22–30 min: Linear gradient from 10% B to 25% B.

-

30–32 min: Linear gradient from 25% B to 100% B.

-

Follow with a wash and re-equilibration period.[1]

-

-

Detection: PDA detection at 288 nm for this compound. MS analysis for mass confirmation.

3. Quantification:

-

Prepare a calibration curve using a certified this compound standard (e.g., 0.1 to 20 µg/mL).[5]

-

Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: Total RNA Extraction from A. linearis

This protocol is a modified CTAB method effective for extracting high-quality RNA from polyphenol-rich plant tissue.[2]

1. Materials:

-

RNA Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 25 mM EDTA, 2 M NaCl, 2% (w/v) PVP, 2% (v/v) β-mercaptoethanol (add fresh).

-

Liquid nitrogen, Polyvinylpolypyrrolidone (PVPP).

-

Chloroform:isoamyl alcohol (24:1).

-

Isopropanol, 70% ethanol (DEPC-treated water).

2. Procedure:

-

Flash-freeze ~250 mg of fresh plant material in liquid nitrogen.

-

Grind to a fine powder using a mortar and pestle with 100 mg of PVPP.[2]

-

Transfer the powder to a 2 mL tube containing 1.5 mL of pre-heated (65 °C) RNA Extraction Buffer.[2]

-

Vortex vigorously and incubate at 65 °C for 30 minutes with intermittent vortexing.[2]

-

Centrifuge at 16,000 x g for 10 minutes at room temperature.[2]

-

Transfer the supernatant to a new tube. Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 16,000 x g for 10 minutes.

-

Transfer the upper aqueous phase to a new tube. Add 0.6 volumes of cold isopropanol, mix gently, and incubate at -20 °C for at least 1 hour to precipitate RNA.

-

Centrifuge at 16,000 x g for 20 minutes at 4 °C. Discard the supernatant.

-

Wash the RNA pellet with 500 µL of cold 70% ethanol.[2]

-

Air-dry the pellet briefly and resuspend in 30 µL of DEPC-treated water.[2]

-

Assess RNA quality (A260/280 ratio) and integrity (gel electrophoresis).[2]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a general framework for analyzing the expression of biosynthesis genes (e.g., PAL, CHS).[17]

1. cDNA Synthesis:

-

Treat 1 µg of total RNA with DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA using a reverse transcriptase kit (e.g., M-MLV or SuperScript) with oligo(dT) or random primers, following the manufacturer's instructions.

2. qRT-PCR Reaction:

-

Instrument: Roche LightCycler 480 or similar real-time PCR system.

-

Reagent: SYBR Green I Master Mix.[17]

-

Reaction Mix (20 µL total volume):

-

10 µL 2x SYBR Green Master Mix

-

0.5 µL Forward Primer (10 µM)

-

0.5 µL Reverse Primer (10 µM)

-

1 µL cDNA template (diluted)

-

8 µL Nuclease-free water

-

-

Thermal Cycling Program:

3. Data Analysis:

-

Determine the quantification cycle (Cq) for each reaction.

-

Normalize the expression of the gene of interest to one or more validated reference genes.

-

Calculate relative expression using the ΔΔCq method.

Mandatory Visualizations

Experimental Workflow: Phytochemical Quantification

The following diagram illustrates a standard workflow for the quantification of this compound from plant material.

References

- 1. mdpi.com [mdpi.com]

- 2. Transcriptomics of the Rooibos (Aspalathus linearis) Species Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from Rooibos (Aspalathus linearis): A Bioactive C-glucosyl Dihydrochalcone with Potential to Target the Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. amoma.jp [amoma.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. scispace.com [scispace.com]

- 10. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 11. Tissue-specific transcriptome analyses unveils candidate genes for flavonoid biosynthesis, regulation and transport in the medicinal plant Ilex asprella - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Insights into the Efficacy of this compound and Other Related Phytochemicals in Type 2 Diabetes—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quantitative characterization of flavonoid compounds in Rooibos tea (Aspalathus linearis) by LC-UV/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Transcription Profile Unveils the Cardioprotective Effect of this compound against Lipid Toxicity in an In Vitro H9c2 Model [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Dihydrochalcone Aspalathin: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspalathin (2′,3,4,4′,6′-pentahydroxy-3′-C-β-D-glucopyranosyldihydrochalcone) is a C-linked dihydrochalcone glucoside, a type of flavonoid, that has garnered significant scientific interest for its potential health benefits, particularly in the context of metabolic diseases.[1][2] This technical guide provides an in-depth overview of the natural sources, discovery, and analytical methodologies for this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this unique natural compound. The guide details the primary botanical source of this compound, the South African rooibos plant (Aspalathus linearis), and explores the factors influencing its concentration.[1][3] Furthermore, it presents a historical account of its discovery and isolation, alongside detailed experimental protocols for its extraction, quantification, and purification. Finally, this guide illustrates key signaling pathways modulated by this compound, providing a foundation for understanding its mechanism of action.

Introduction: The Emergence of a Promising Bioactive Compound

This compound is a rare C-glucosyl dihydrochalcone that is almost exclusively found in the endemic South African plant, Aspalathus linearis, from which the popular herbal beverage, rooibos tea, is produced.[2][3] Initially recognized for its role as a precursor to the characteristic red-brown color of fermented rooibos, scientific interest has shifted towards its potent antioxidant and antidiabetic properties.[2][4] this compound's unique chemical structure and its demonstrated biological activities, including the modulation of critical cellular signaling pathways, position it as a compelling candidate for further investigation in the development of novel therapeutics for metabolic syndrome and related disorders.[2]

Natural Sources and Discovery of this compound

The Exclusive Botanical Source: Aspalathus linearis

The primary and most significant natural source of this compound is the fynbos plant Aspalathus linearis, a member of the Fabaceae (legume) family that grows in the Cederberg region of the Western Cape, South Africa.[2][5] While other flavonoids are present in rooibos, this compound is considered a unique phytochemical marker for this plant species.[6] Its concentration can vary depending on the specific ecotype or cultivar of A. linearis, as well as post-harvest processing methods.[3]

The Impact of Processing: Green vs. Fermented Rooibos

The processing of rooibos leaves significantly affects their this compound content. There are two main forms of rooibos:

-

Unfermented (Green) Rooibos: This form is dried shortly after harvesting to prevent oxidation. Consequently, it retains a much higher concentration of this compound.

-

Fermented (Red) Rooibos: This is the more traditional and widely consumed form. The leaves are bruised and allowed to oxidize, which develops the characteristic red-brown color and flavor. This fermentation process, however, leads to a significant degradation of this compound, often by more than 90%.[3]

Historical Discovery and Isolation

This compound was first isolated in 1965 through chromatographic techniques. Its chemical structure was subsequently elucidated, revealing it to be a C-linked dihydrochalcone glucoside. This discovery paved the way for further research into its chemical properties and biological activities.

Quantitative Data on this compound Content

The concentration of this compound varies considerably across different rooibos products. The following tables summarize the quantitative data reported in the literature.

Table 1: this compound Content in Aspalathus linearis Plant Material

| Plant Material Type | This compound Content ( g/100g dry weight) | Reference(s) |

| Unfermented ("Green") Rooibos Leaves | 2.50 - 4.49 | [1] |

| Fermented ("Red") Rooibos Leaves | Significantly lower than unfermented | [3] |

| Wild Rooibos Ecotypes | 1.8 - 5.2 (in this compound-producing types) | [7] |

Table 2: this compound Content in Rooibos Extracts and Infusions

| Product Type | This compound Content | Reference(s) |

| Unfermented Rooibos Aqueous Infusion | 49.92 ± 0.80 mg/g | [8] |

| Fermented Rooibos Aqueous Infusion | Substantially lower than unfermented | [8] |

| Green Rooibos Extract (GRE) | Can be enriched to >8% | [4] |

| Fermented Rooibos Extract | < 2% | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and isolation of this compound, as well as for the investigation of its effects on cellular signaling pathways.

Extraction of this compound from Aspalathus linearis

This protocol describes a general method for the extraction of this compound from green rooibos plant material for subsequent analysis.

Materials:

-

Dried and powdered green rooibos (Aspalathus linearis) leaves

-

80% Methanol in water

-

Homogenizer

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

Procedure:

-

Weigh a known amount of powdered green rooibos material.

-

Add 80% methanol in a specific ratio (e.g., 1:10 w/v).

-

Homogenize the mixture for a defined period (e.g., 2 minutes).

-

Centrifuge the homogenate at a specified speed and temperature (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the solid plant material.

-

Carefully decant the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

-

The resulting filtrate is the crude this compound extract, which can be used for HPLC or TLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantitative analysis of this compound.

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

Reversed-phase C18 column (e.g., Waters CORTECS UPLC C18, 1.6 μm, 2.1 × 100 mm)

Reagents:

-

Mobile Phase A: Water with 0.05% formic acid

-

Mobile Phase B: Acetonitrile with 0.05% formic acid

-

This compound standard of known purity

Chromatographic Conditions:

-

Column Temperature: 30°C

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 5 µL

-

Detection Wavelength: 288 nm (for this compound)

-

Gradient Program:

-

0-22 min: 10% B

-

22-30 min: 10% to 25% B (linear gradient)

-

30-32 min: 25% to 100% B (linear gradient)

-

32-34 min: Hold at 100% B

-

34-41 min: Re-equilibration at 10% B

-

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared rooibos extract.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Visualization of this compound by Thin-Layer Chromatography (TLC)

This protocol provides a simple and rapid method for the qualitative and semi-quantitative analysis of this compound.

Materials:

-

TLC plates (e.g., silica gel 60 F254)

-

Developing chamber

-

Mobile Phase: A suitable solvent system (e.g., ethyl acetate:formic acid:water)

-

Visualization Reagent: p-anisaldehyde solution

-

Heat gun or oven

Procedure:

-

Spot the prepared rooibos extract and an this compound standard onto the TLC plate.

-

Place the plate in a developing chamber saturated with the mobile phase.

-

Allow the solvent front to move up the plate until it reaches a desired height.

-

Remove the plate from the chamber and dry it completely.

-

Spray the plate with the p-anisaldehyde visualization reagent.

-

Heat the plate until colored spots appear. This compound typically appears as a distinct spot with a specific Rf value.

Isolation of this compound by High-Performance Countercurrent Chromatography (HPCCC)

This protocol describes a method for the preparative isolation of this compound.

Instrumentation:

-

High-Performance Countercurrent Chromatography (HPCCC) system

Solvent System:

-

A two-phase solvent system is required. A common system is ethyl acetate-n-butanol-water. The ratio needs to be optimized based on the specific instrument and sample.

Procedure:

-

Prepare a polyphenol-enriched extract from green rooibos.

-

Equilibrate the HPCCC system with the chosen two-phase solvent system.

-

Dissolve the extract in a suitable solvent and inject it into the HPCCC.

-

Perform the separation according to the instrument's operating parameters.

-

Collect fractions as they elute from the column.

-

Analyze the collected fractions by HPLC to identify those containing pure this compound.

-

Pool the pure fractions and remove the solvent to obtain isolated this compound.

Analysis of AMPK Phosphorylation by Western Blot

This protocol details the Western blot procedure to assess the activation of AMP-activated protein kinase (AMPK) in response to this compound treatment in a cell culture model.

Materials:

-

Cell culture reagents

-

This compound solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent and imaging system

Procedure:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., C2C12 myotubes or HepG2 hepatocytes) and treat with various concentrations of this compound for a specified time. Include a vehicle control.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-AMPKα.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total AMPKα to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects, particularly its antidiabetic properties, through the modulation of key cellular signaling pathways.

This compound-Mediated Activation of the AMPK Pathway

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. This compound has been demonstrated to activate AMPK, leading to beneficial metabolic effects.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from its natural source.

Conclusion

This compound stands out as a unique and promising natural compound with significant therapeutic potential, particularly in the realm of metabolic health. This technical guide has provided a comprehensive overview of its natural sources, the history of its discovery, and detailed methodologies for its analysis and isolation. The provided experimental protocols and workflow diagrams serve as practical resources for researchers. As our understanding of the mechanisms of action of this compound continues to grow, it is poised to become a key molecule in the development of evidence-based nutraceuticals and pharmaceuticals. Further research is warranted to fully elucidate its clinical efficacy and safety profile in human populations.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Optimising the Polyphenolic Content and Antioxidant Activity of Green Rooibos (Aspalathus linearis) Using Beta-Cyclodextrin Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of this compound and nothofagin from rooibos (Aspalathus linearis) using high-performance countercurrent chromatography: sample loading and compound stability considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Identification of AMPK phosphorylation sites reveals a network of proteins involved in cell invasion and facilitates large-scale substrate prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Aspalathin's In Vitro Mechanisms of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aspalathin, a C-glucosyl dihydrochalcone unique to the South African rooibos plant (Aspalathus linearis), has garnered significant scientific interest for its potential therapeutic applications. Extensive in vitro research has begun to elucidate the multifaceted molecular mechanisms underlying its observed anti-diabetic, anti-inflammatory, antioxidant, and cardioprotective properties. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on key signaling pathways, experimental data, and methodologies.

Core Mechanisms of Action

This compound's in vitro effects are primarily attributed to its ability to modulate key cellular signaling pathways involved in metabolism, inflammation, and oxidative stress. The core mechanisms revolve around the activation of the AMP-activated protein kinase (AMPK) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, and the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade.

Anti-Diabetic Effects: Enhancing Glucose Homeostasis

This compound has demonstrated significant potential in improving glucose metabolism in various cell models. Its primary mechanism in this context is the activation of AMPK, a central regulator of cellular energy homeostasis.

Activated AMPK, in turn, promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of muscle cells, thereby increasing glucose uptake.[1][2] In vitro studies using L6 myotubes have shown that this compound dose-dependently increases glucose uptake at concentrations ranging from 1 to 100 μM.[3][4] This effect was shown to be mediated by AMPK, as the AMPK inhibitor Compound C completely suppressed this compound-induced glucose uptake.[1] Furthermore, this compound has been shown to stimulate insulin secretion from pancreatic β-cells, although this effect was observed at a higher concentration of 100 μM in RIN-5F cells.[3][4]

In hepatic cells, this compound has been shown to ameliorate insulin resistance by improving insulin signaling through the PI3K/Akt pathway and by modulating energy metabolism.[5][6] It also reduces the expression of hepatic genes related to gluconeogenesis and lipogenesis.[2]

Antioxidant and Cytoprotective Effects: The Nrf2 Pathway

A significant body of evidence points to this compound's potent antioxidant effects, which are largely mediated by the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

In H9c2 cardiomyocytes exposed to high glucose, this compound treatment (1 µM) led to a significant upregulation of Nrf2 expression.[7][8][9] This activation of Nrf2 resulted in the increased expression of several downstream antioxidant enzymes, including catalase (11.8-fold), glutathione peroxidase 2 (15.8-fold), and superoxide dismutase 1 and 2 (2.1- and 1.2-fold, respectively).[7] Silencing of Nrf2 with siRNA abolished the protective effects of this compound, confirming the crucial role of this pathway.[7][10] this compound also protects pancreatic β-cells from glucotoxicity and oxidative stress by increasing the expression of NRF2-regulated antioxidant enzymes.[11][12]

Anti-inflammatory Effects: Inhibition of NF-κB Signaling

Chronic inflammation is a key contributor to various metabolic diseases. This compound exerts anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines and adhesion molecules.

In human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), this compound suppressed the activation of NF-κB.[13][14] This led to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[13][15] this compound also inhibited the expression of cell adhesion molecules, thereby reducing the adhesion and migration of leukocytes, key events in the inflammatory response.[13] In a model of mast cell-mediated allergic inflammation, this compound was shown to inhibit the FcεRI signaling pathway, leading to reduced degranulation and release of histamine.[16]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound's mechanism of action.

Table 1: Effects of this compound on Gene Expression in H9c2 Cardiomyocytes

| Gene | Fold Regulation (High Glucose) | Fold Regulation (this compound Treatment) |

| Catalase (Cat) | -1.63 | 11.80 |

| Glutathione peroxidase 2 (Gpx2) | -1.20 | 15.86 |

| Peroxiredoxin 1 (Prdx1) | -1.33 | 2.49 |

| Peroxiredoxin 3 (Prdx3) | -1.21 | 3.09 |

| Peroxiredoxin 4 (Prdx4) | -1.72 | 2.14 |

| Peroxiredoxin 6 (Prdx6) | -2.65 | 2.89 |

| Superoxide dismutase 1 (Sod1) | -1.25 | 2.18 |

| Superoxide dismutase 2 (Sod2) | -1.17 | 1.22 |

| B-cell lymphoma 2 (Bcl2) | -1.8 | 2.6 |

| Caspase 8 (Casp8) | 3.9 | -1.3 |

Data from H9c2 cardiomyocytes pre-exposed to 33 mM glucose for 48 h, followed by treatment with 1 µM this compound.[7]

Table 2: Effects of this compound on Glucose Uptake and Insulin Secretion

| Cell Line | Parameter | Concentration of this compound | Effect |

| L6 myotubes | Glucose Uptake | 1-100 μM | Dose-dependent increase |

| RIN-5F cells | Insulin Secretion | 100 μM | Significant increase |

Data from cultured L6 myotubes and RIN-5F pancreatic β-cells.[3][4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

Caption: this compound activates AMPK, leading to GLUT4 translocation and increased glucose uptake in muscle cells.

Caption: this compound activates the Nrf2 pathway, increasing the expression of antioxidant enzymes.

Caption: this compound inhibits LPS-induced NF-κB activation, reducing the inflammatory response.

Detailed Experimental Protocols

A summary of common experimental protocols used to investigate the in vitro mechanism of action of this compound is provided below.

Cell Culture and Treatments

-

Cell Lines: L6 rat skeletal muscle myoblasts, RIN-5F rat pancreatic β-cells, H9c2 rat heart myoblasts, and Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatments: Cells are treated with varying concentrations of this compound (typically in the range of 1-100 µM) for specific durations (ranging from a few hours to 48 hours) depending on the experimental endpoint. For disease models, cells are often pre-treated with an inducer such as high glucose (e.g., 33 mM), lipopolysaccharide (LPS), or palmitate to induce a pathological state before or concurrently with this compound treatment.

Key In Vitro Assays

-

Glucose Uptake Assay: L6 myotubes are incubated with 2-deoxy-D-[³H]glucose, and the amount of radioactivity incorporated into the cells is measured to determine the rate of glucose uptake.

-

Insulin Secretion Assay: RIN-5F cells are stimulated with glucose in the presence or absence of this compound, and the amount of insulin secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Western Blotting: This technique is used to determine the protein expression levels of key signaling molecules such as total and phosphorylated AMPK, Akt, Nrf2, and NF-κB.

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of target genes, including antioxidant enzymes and inflammatory cytokines.

-

NF-κB Reporter Assay: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. The activity of NF-κB is then determined by measuring luciferase activity.

-

Cell Viability and Apoptosis Assays: Assays such as the MTT assay or flow cytometry with Annexin V/propidium iodide staining are used to assess the effects of this compound on cell viability and apoptosis.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

Conclusion

In vitro studies have provided significant insights into the molecular mechanisms underlying the beneficial health effects of this compound. Its ability to modulate the AMPK, Nrf2, and NF-κB signaling pathways highlights its potential as a multi-target agent for the prevention and treatment of metabolic and inflammatory diseases. Further research, particularly in vivo studies and clinical trials, is warranted to translate these promising in vitro findings into therapeutic applications. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a detailed overview of the current understanding of this compound's in vitro mechanism of action.

References

- 1. New Insights into the Efficacy of this compound and Other Related Phytochemicals in Type 2 Diabetes—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound improves hyperglycemia and glucose intolerance in obese diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wr1830.co.za [wr1830.co.za]

- 4. Hypoglycemic effect of this compound, a rooibos tea component from Aspalathus linearis, in type 2 diabetic model db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a natural product with the potential to reverse hepatic insulin resistance by improving energy metabolism and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-Enriched Green Rooibos Extract Reduces Hepatic Insulin Resistance by Modulating PI3K/AKT and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Protects the Heart against Hyperglycemia-Induced Oxidative Damage by Up-Regulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Protects the Heart against Hyperglycemia-Induced Oxidative Damage by Up-Regulating Nrf2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Protects Insulin-Producing β Cells against Glucotoxicity and Oxidative Stress-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

- 13. Anti-inflammatory Effects of this compound and Nothofagin from Rooibos (Aspalathus linearis) In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ameliorative Effect of this compound and Nothofagin from Rooibos (Aspalathus linearis) on HMGB1-Induced Septic Responses In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, a Primary Rooibos Flavonoid, Alleviates Mast Cell-Mediated Allergic Inflammation by the Inhibition of FcεRI Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Activity of Aspalathin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspalathin, a C-glucosyl dihydrochalcone unique to the South African rooibos plant (Aspalathus linearis), has garnered significant scientific interest for its potent antioxidant properties.[1][2][3][4] This technical guide provides an in-depth exploration of the antioxidant activity of this compound, detailing its mechanisms of action, relevant signaling pathways, and quantitative efficacy. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this novel bioactive compound. We present a compilation of quantitative data from various antioxidant assays, detailed experimental protocols for key methodologies, and visual representations of the core signaling pathways modulated by this compound.

Introduction to this compound

This compound (2′,3,4,4′,6′-pentahydroxy-3′-C-β-D-glucopyranosyldihydrochalcone) is the most abundant flavonoid found in unfermented, or "green," rooibos.[2][5] Its unique chemical structure, featuring a C-glucosyl moiety, contributes to its stability and biological activity. The antioxidant capacity of this compound is a cornerstone of its various reported health benefits, which include anti-diabetic, cardioprotective, and anti-inflammatory effects.[1] This guide focuses specifically on the direct and indirect antioxidant mechanisms of this compound.

Quantitative Antioxidant Data

The antioxidant efficacy of this compound has been quantified in numerous studies using a variety of antioxidant assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |

| ABTS | 3.33 | Epigallocatechin gallate (EGCG) | 3.46 | [6][7] |

| ABTS | - | Quercetin | 3.60 | [6][7] |

| ABTS | - | Nothofagin | 4.04 | [6][7] |

| DPPH | - | Caffeic acid | - | [8] |

Table 2: Inhibition of Lipid Peroxidation by this compound

| Assay | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |

| Fe(II)-induced microsomal lipid peroxidation | 50.2 | Quercetin | 17.5 | [6][7] |

| Fe(II)-induced microsomal lipid peroxidation | - | Epigallocatechin gallate (EGCG) | 22.3 | [6][7] |

| Fe(II)-induced microsomal lipid peroxidation | - | Catechin | 53.3 | [6][7] |

Table 3: Cellular Antioxidant and Gene Expression Effects of this compound

| Cell Line | Treatment | Effect | Magnitude of Change | Source |

| H9c2 cardiomyocytes | 1 µM this compound | Increased Nrf2 expression | - | [9][10] |

| H9c2 cardiomyocytes | 1 µM this compound | Increased antioxidant gene expression | - | [9] |

| INS1E (pancreatic β-cell line) | This compound | Increased NRF2 translocation | - | [11] |

| INS1E (pancreatic β-cell line) | This compound | Increased Hmox1, Nqo-1, Sod1 expression | - | [11] |

| Caenorhabditis elegans | This compound | Increased daf-16 expression | 1.2-fold | [5] |

| Caenorhabditis elegans | This compound | Increased sod-3 expression | 4.2-fold | [5] |

| H9c2 cardiomyoblasts | 1 µM this compound | Enhanced Nrf2 and Sod2 mRNA expression | Significant (p < 0.01) | [12] |

Core Mechanisms of Antioxidant Activity

This compound exerts its antioxidant effects through both direct radical scavenging and indirect mechanisms involving the modulation of cellular signaling pathways.

Direct Radical Scavenging

This compound's polyphenolic structure enables it to donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. It has demonstrated potent scavenging activity against various radicals, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6][7][8]

Modulation of Cellular Signaling Pathways

A significant aspect of this compound's antioxidant activity lies in its ability to influence key signaling pathways that regulate the endogenous antioxidant defense system.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[13] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[10] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[10] Studies have shown that this compound treatment increases the expression of Nrf2 and its downstream targets, such as heme oxygenase 1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).[9][11][12] This activation of the Nrf2 pathway is a critical component of this compound's protective effects against oxidative stress-induced cellular damage.[9][14]

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. This compound from Rooibos (Aspalathus linearis): A Bioactive C-glucosyl Dihydrochalcone with Potential to Target the Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ben-erikvanwyk.com [ben-erikvanwyk.com]

- 6. Antioxidant activity of the dihydrochalcones this compound and Nothofagin and their corresponding flavones in relation to other Rooibos ( Aspalathus linearis ) Flavonoids, Epigallocatechin Gallate, and Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comparison of the Antioxidant Activity of this compound with That of Other Plant Phenols of Rooibos Tea (Aspalathus linearis), α-Tocopherol, BHT, and BHA | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Protects the Heart against Hyperglycemia-Induced Oxidative Damage by Up-Regulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Protects Insulin-Producing β Cells against Glucotoxicity and Oxidative Stress-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Supplementation with this compound and sulforaphane protects cultured cardiac cells against dyslipidemia-associated oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Protects the Heart against Hyperglycemia-Induced Oxidative Damage by Up-Regulating Nrf2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Properties of Aspalathin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspalathin is a C-glucosyl dihydrochalcone unique to the South African rooibos plant (Aspalathus linearis). Initially recognized for its potent antioxidant capabilities, extensive research has revealed its multifaceted pharmacological properties, positioning it as a promising nutraceutical and a lead compound for therapeutic development. This document provides a comprehensive technical overview of this compound's bioactivities, focusing on its anti-diabetic, anti-inflammatory, and cardioprotective effects. It details the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the principal signaling pathways involved.

Core Pharmacological Properties

This compound exhibits a range of biological effects, primarily attributed to its molecular structure, which allows it to modulate key cellular signaling pathways involved in metabolism, inflammation, and oxidative stress.

Anti-Diabetic and Metabolic Effects

This compound has been extensively studied for its potential to manage hyperglycemia and insulin resistance, hallmarks of type 2 diabetes (T2D). Its mechanism is multifactorial, involving the enhancement of glucose uptake in peripheral tissues, protection of pancreatic β-cells, and modulation of hepatic glucose metabolism.[1][2][3]

Key Mechanisms:

-

AMPK and PI3K/AKT Signaling: this compound promotes glucose uptake in skeletal muscle and liver cells by activating 5'-adenosine monophosphate-activated protein kinase (AMPK) and protein kinase B (AKT).[4][5][6] Activation of these pathways facilitates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose clearance from the bloodstream.[3][4]

-

Hepatic Glucose Regulation: In hepatic cells, this compound has been shown to decrease the expression of genes related to gluconeogenesis and lipogenesis, contributing to lower fasting blood glucose levels.[3][7]

-

α-Glucosidase Inhibition: this compound can inhibit α-glucosidase, an enzyme responsible for carbohydrate digestion, which may help to lower postprandial blood glucose spikes.[8]

Quantitative Data: Anti-Diabetic Effects of this compound

| Model System | Assay | Concentration/Dose | Observed Effect | Reference(s) |

| L6 Myotubes | Glucose Uptake | 1–100 µM | Dose-dependent increase in glucose uptake. | [2][4] |

| C3A Liver Cells | Glucose Uptake | 10 µM | Determined as the most effective concentration for improving glucose uptake. | [7] |

| RIN-5F Pancreatic β-cells | Insulin Secretion | 100 µM | Significant increase in insulin secretion. | [2] |

| db/db Mice (T2D Model) | Fasting Blood Glucose | 0.1–0.2% in diet for 5 weeks | Significant suppression of the increase in fasting blood glucose levels. | [2] |

| ob/ob Mice (T2D Model) | Fasting Blood Glucose | 0.1% in diet for 5 weeks | Significant suppression of the increase in fasting blood glucose levels and improved glucose intolerance. | [3] |

Signaling Pathway: this compound in Glucose Metabolism

Antioxidant Properties

This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage. This activity is central to many of its other pharmacological effects, as oxidative stress is a key pathological factor in diabetes, inflammation, and cardiovascular disease.[9][10]

Key Mechanisms:

-

Radical Scavenging: this compound directly neutralizes reactive oxygen species (ROS) through its unique dihydrochalcone structure.[1][11]

-

Nrf2 Pathway Activation: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][12] It promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective antioxidant and detoxifying enzymes, such as heme oxygenase 1 (Hmox1), SOD, and Gpx2.[9]

Quantitative Data: Antioxidant Activity of this compound

| Assay Type | Metric | Value (µM) | Reference Standard (Value) | Reference(s) |

| ABTS Radical Cation Scavenging | IC50 | 3.33 | EGCG (3.46 µM) | [1][11] |

| Fe(II)-Induced Microsomal Lipid Peroxidation | IC50 | 50.2 | Quercetin (17.5 µM), Catechin (53.3 µM) | [1][11] |

Signaling Pathway: this compound and the Nrf2 Antioxidant Response

Anti-Inflammatory Activity

Chronic low-grade inflammation is a key contributor to metabolic diseases. This compound exerts significant anti-inflammatory effects by inhibiting major pro-inflammatory signaling pathways.[13][14]

Key Mechanisms:

-

NF-κB Inhibition: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[5][13] By preventing NF-κB's translocation to the nucleus, it downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as cell adhesion molecules (CAMs).[13][14]

-

ERK1/2 Modulation: It has also been shown to inhibit the activation of Extracellular Regulated Kinases (ERK) 1/2 in response to inflammatory stimuli like lipopolysaccharide (LPS).[14]

Quantitative Data: Anti-Inflammatory Effects of this compound

| Model System | Stimulus | Concentration/Dose | Observed Effect | Reference(s) |

| HUVECs | LPS | Not specified | Suppressed production of TNF-α and IL-6; inhibited NF-κB and ERK1/2 activation. | [14] |

| Mice | LPS | Not specified | Reduced LPS-induced hyperpermeability, leukocyte migration, and lethal endotoxemia. | [14] |

| 3T3-L1 Adipocytes | Palmitate | 10 µM | Suppressed NF-κB phosphorylation. | [5] |

| HUVECs | High Glucose | Not specified | Inhibited high glucose-mediated vascular hyperpermeability and expression of CAMs. | [15] |

Signaling Pathway: this compound in NF-κB Inflammatory Signaling

Pharmacokinetics and Bioavailability

The therapeutic potential of this compound is influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. As a C-glycoside, its bioavailability is relatively low, presenting a challenge for its development as a systemic therapeutic agent.

-

Absorption: In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, show that this compound has poor permeability.[16][17]

-

Metabolism: Following oral ingestion, this compound is not detected in its native form in plasma. It undergoes Phase II metabolism in the liver and potentially biotransformation by gut microbiota. The primary metabolites found in urine are in glucuronidated, sulfated, and/or methylated forms.[4][18][19]

-

Excretion: A very small percentage (e.g., 0.1-0.9% in a pig model) of the ingested dose is excreted in the urine as metabolites, indicating limited absorption of the parent compound.[19]

Quantitative Data: Pharmacokinetic Parameters of this compound

| Parameter | Model | Value/Observation | Reference(s) |

| Apparent Permeability (Papp) | Caco-2 cell monolayers | 15.34 x 10⁻⁶ cm/s | [16] |

| Skin Permeation (in vitro) | Human abdominal skin | 0.01% of initial dose | [16] |

| Urinary Excretion | Pigs (oral admin.) | 0.1–0.9% of administered dose detected as metabolites in urine. | [19] |

| Major Metabolites | Humans | 3-O-methylthis compound and 3-O-methyl this compound glucuronide. | [4] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacological properties of this compound.

In Vitro Glucose Uptake Assay in L6 Myotubes

This assay measures the ability of this compound to stimulate glucose uptake in a skeletal muscle cell line.

-

Cell Culture: L6 myoblasts are cultured in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a 5% CO₂ incubator. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 5-7 days.

-

Treatment: Differentiated myotubes are serum-starved for 3-4 hours. Cells are then treated with this compound (e.g., 1–100 µM) or vehicle control (DMSO) for a specified period (e.g., 1-3 hours). Insulin (e.g., 100 nM) is often used as a positive control.

-

Glucose Uptake Measurement: Cells are washed with Krebs-Ringer-HEPES (KRH) buffer and then incubated with KRH buffer containing 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (10 µM) for 10 minutes.

-

Analysis: The reaction is stopped by washing with ice-cold PBS. Cells are lysed with 0.1 M NaOH. The radioactivity in the lysate is measured using a scintillation counter. Protein concentration is determined using a BCA assay to normalize the glucose uptake values (pmol/mg protein/min).

Western Blot Analysis for AMPK and AKT Phosphorylation

This protocol is used to determine if this compound activates key signaling proteins by detecting their phosphorylated (active) forms.

-

Cell Treatment and Lysis: Cells (e.g., C3A hepatocytes, 3T3-L1 adipocytes) are treated with this compound as described in the relevant functional assay. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked for 1-2 hours at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include: anti-phospho-AMPK (Thr172), anti-total-AMPK, anti-phospho-AKT (Ser473), and anti-total-AKT. A loading control like β-actin or GAPDH is also probed.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-1.5 hours at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated.

In Vivo Study in a Type 2 Diabetic Mouse Model (db/db)

This protocol assesses the long-term efficacy of this compound on glycemic control in a genetic model of obesity and T2D.

-

Animals: Male db/db mice and their lean db/+ littermates are used. Animals are housed under standard conditions with ad libitum access to food and water.

-

Treatment Groups: Mice are divided into groups (n=6-10/group): (1) Untreated db/+ control, (2) Untreated db/db control, (3) db/db + this compound.

-

Drug Administration: this compound is mixed into the standard chow at a specified concentration (e.g., 0.1% or 0.2% w/w) and fed to the treatment group for a period of 5-6 weeks.

-

Monitoring: Body weight and food intake are recorded weekly. Fasting plasma glucose (FPG) is measured weekly or bi-weekly from tail vein blood after a 6-hour fast.

-

Glucose Tolerance Test: An intraperitoneal glucose tolerance test (IPGTT) may be performed at the end of the study. After an overnight fast, mice are injected intraperitoneally with a glucose solution (e.g., 2 g/kg body weight). Blood glucose is measured at 0, 30, 60, 90, and 120 minutes post-injection.

-

Endpoint Analysis: At the end of the study, blood is collected for lipid profile analysis, and tissues (liver, muscle, adipose) are harvested for histological examination or gene/protein expression analysis.

Conclusion and Future Directions

This compound demonstrates significant pharmacological potential, particularly in the context of metabolic diseases like type 2 diabetes and associated inflammatory and cardiovascular complications. Its ability to favorably modulate multiple key signaling pathways, including AMPK, PI3K/AKT, Nrf2, and NF-κB, underscores its pleiotropic effects. The comprehensive preclinical data summarized herein provides a strong foundation for its further investigation.

However, the low oral bioavailability of this compound remains a critical hurdle for its clinical translation. Future research should focus on the development of novel formulation strategies or delivery systems to enhance its absorption and systemic exposure. Furthermore, while preclinical evidence is robust, well-designed human clinical trials are necessary to validate these findings and establish the efficacy and safety of this compound or this compound-rich extracts as a therapeutic intervention for metabolic disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. wr1830.co.za [wr1830.co.za]

- 3. This compound improves hyperglycemia and glucose intolerance in obese diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Insights into the Efficacy of this compound and Other Related Phytochemicals in Type 2 Diabetes—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound improves glucose and lipid metabolism in 3T3-L1 adipocytes exposed to palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomed.cas.cz [biomed.cas.cz]

- 7. This compound, a natural product with the potential to reverse hepatic insulin resistance by improving energy metabolism and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Protects the Heart against Hyperglycemia-Induced Oxidative Damage by Up-Regulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Antioxidant activity of the dihydrochalcones this compound and Nothofagin and their corresponding flavones in relation to other Rooibos ( Aspalathus linearis ) Flavonoids, Epigallocatechin Gallate, and Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory Effects of this compound and Nothofagin from Rooibos (Aspalathus linearis) In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Transport of this compound, a Rooibos tea flavonoid, across the skin and intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ABC Herbalgram Website [herbalgram.org]

- 19. This compound, a flavonoid in Aspalathus linearis (rooibos), is absorbed by pig intestine as a C-glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound-Enriched Green Rooibos Extract Reduces Hepatic Insulin Resistance by Modulating PI3K/AKT and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Therapeutic effects of an this compound-rich green rooibos extract, pioglitazone and atorvastatin combination therapy in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

Aspalathin's Role in Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a complex web of interrelated conditions, including insulin resistance, hyperglycemia, dyslipidemia, and obesity, that collectively increase the risk of developing type 2 diabetes and cardiovascular disease. Aspalathin, a C-glucosyl dihydrochalcone found uniquely in the South African rooibos plant (Aspalathus linearis), has emerged as a promising natural compound with the potential to target multiple facets of this syndrome.[1][2][3] This technical guide provides an in-depth analysis of the current research on this compound's mechanisms of action, supported by quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved. The evidence presented herein underscores this compound's potential as a nutraceutical or a lead compound for the development of novel therapeutics for metabolic syndrome.

Introduction

The global prevalence of metabolic syndrome is on the rise, creating an urgent need for effective therapeutic strategies.[4] this compound has garnered significant scientific attention for its multifaceted beneficial effects on metabolic health.[1][2] It is the most abundant flavonoid in green, unfermented rooibos and is recognized for its potent antioxidant properties.[1] Beyond its antioxidant capacity, this compound has been shown to modulate key signaling pathways involved in glucose and lipid metabolism, improve insulin sensitivity, and exert anti-inflammatory effects.[1][3][5] This guide will systematically explore the scientific evidence supporting the role of this compound in mitigating the pathologies associated with metabolic syndrome.

Mechanisms of Action

This compound's therapeutic potential in metabolic syndrome stems from its ability to influence several key cellular and molecular pathways. The primary mechanisms identified in the literature are the activation of the 5'-AMP-activated protein kinase (AMPK) pathway, modulation of the PI3K/AKT signaling cascade, and activation of the Nrf2 antioxidant response element.

AMPK Activation and Improved Glucose Homeostasis

AMPK is a crucial energy sensor that plays a central role in regulating cellular energy metabolism.[5] this compound has been consistently shown to activate (phosphorylate) AMPK in various tissues, including skeletal muscle, liver, and adipocytes.[4][5][6] This activation leads to a cascade of downstream effects that collectively improve glucose homeostasis:

-

Enhanced GLUT4 Translocation: Activated AMPK promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane of skeletal muscle cells, thereby increasing glucose uptake from the bloodstream.[5][6] Studies in L6 myotubes have demonstrated that this compound's effect on glucose uptake is dependent on AMPK activation, as the effect is abolished by an AMPK inhibitor (Compound C).[5]

-

Suppression of Hepatic Gluconeogenesis: In the liver, AMPK activation by this compound leads to the downregulation of genes involved in gluconeogenesis (glucose production), further contributing to lower blood glucose levels.[6]

-

Increased Fatty Acid Oxidation: AMPK activation also stimulates fatty acid oxidation for energy production, which can help reduce lipid accumulation in tissues like the liver and muscle.[1][4]